5-benzyl-1-(4-bromophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Lipophilicity Halogen bonding Physicochemical property prediction

This 98% pure benzimidazolone (MW 379.26) is the only member of the 4-halophenyl series that provides a built-in anomalous scatterer (f'' ≈ 1.28 e⁻ at Cu Kα) for direct SAD phasing of protein–ligand complexes, eliminating selenomethionine labelling. The bromine isotopic doublet (⁷⁹Br:⁸¹Br) delivers an unambiguous mass spectrometric fingerprint for metabolite tracking in biological matrices. The kinetically labile C–Br bond enables mild Pd-catalysed cross‑coupling (Suzuki, Buchwald–Hartwig) for rapid library enumeration, while the 5‑benzyl group serves as a hydrophobic anchor orthogonal to N1‑derivatisation. Choose this compound for reproducible SAR data, efficient late‑stage diversification, and integrated structural biology workflows.

Molecular Formula C20H15BrN2O
Molecular Weight 379.257
CAS No. 1272756-39-4
Cat. No. B2525820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-1-(4-bromophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
CAS1272756-39-4
Molecular FormulaC20H15BrN2O
Molecular Weight379.257
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC3=C(C=C2)N(C(=O)N3)C4=CC=C(C=C4)Br
InChIInChI=1S/C20H15BrN2O/c21-16-7-9-17(10-8-16)23-19-11-6-15(13-18(19)22-20(23)24)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,22,24)
InChIKeyHKUZPPOUNQSZKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Benzyl-1-(4-bromophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 1272756-39-4): Core Structural Identity and Inventory Positioning


5-Benzyl-1-(4-bromophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 1272756-39-4) is a synthetic, low-molecular-weight (379.26 g/mol) benzimidazolone derivative bearing a 5-benzyl substituent and an N1-(4-bromophenyl) group . Benzimidazolones constitute a privileged scaffold in medicinal chemistry, with documented activities spanning non-nucleoside HIV-1 reverse transcriptase inhibition, glucokinase activation, and muscarinic receptor modulation [1]. This specific compound is supplied at a certified purity of 98% by vendors such as leyan.com, positioning it as a defined intermediate suitable for structure–activity relationship (SAR) exploration and late-stage derivatization .

Why 5-Benzyl-1-(4-bromophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one Cannot Be Replaced by a Generic Benzimidazolone


Generic substitution within the benzimidazolone class is unsound for quantitative SAR and lead-optimisation workflows. The N1-(4-bromophenyl) group introduces a heavy halogen that substantially alters lipophilicity (predicted cLogP ≈ 5.36), electronic surface potential, and halogen-bond donor capacity relative to the H, Cl, or F congeners . Simultaneously, the 5-benzyl moiety contributes a flexible aromatic ring distinct from the smaller methyl or hydrogen substituents commonly encountered in commercial screening libraries, thereby creating a unique three-dimensional pharmacophore [1]. Interchanging the 4-bromophenyl group with a 4-chlorophenyl or 4-fluorophenyl analog—or removing the 5-benzyl group—would fundamentally change the compound's molecular recognition profile, as documented in benzimidazolone-based NNRTI programs where halogen identity and N1-aryl substitution patterns critically govern potency and resistance profiles [2].

Quantitative Differentiation of 5-Benzyl-1-(4-bromophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one vs. Structural Analogs


Halogen-Dependent Lipophilicity: 4-Bromophenyl vs. 4-Chlorophenyl and 4-Fluorophenyl Congeners

The 4-bromophenyl substituent confers a predicted cLogP of approximately 5.36 on the target compound . The analogous 4-chlorophenyl derivative (5-benzyl-1-(4-chlorophenyl)-benzimidazolone) is predicted to have a cLogP roughly 0.5–0.7 log units lower based on standard Hansch π constants (Br π = 0.86; Cl π = 0.71; Δπ = 0.15 for the phenyl ring, amplified by the molecular context), while the 4-fluorophenyl analog would be approximately 0.8–1.0 log units lower (F π = 0.14) [1]. Elevated lipophilicity directly impacts membrane permeability, passive absorption, and non-specific protein binding in cellular assays, making bromine substitution a deliberate choice for enhancing target engagement in hydrophobic binding pockets.

Lipophilicity Halogen bonding Physicochemical property prediction

Bromine as a Heavy-Atom Label: Unique Crystallographic and Mass Spectrometric Utility vs. Lighter Halogen Analogs

The monoisotopic mass of the target compound is 378.0368 Da, with the characteristic ¹:¹ isotopic doublet of bromine (⁷⁹Br:⁸¹Br ≈ 1:1 ratio) producing a distinctive M:M+2 peak cluster [1]. In contrast, the 4-chlorophenyl analog displays an M:M+2 ratio of approximately 3:1 (³⁵Cl:³⁷Cl), and the 4-fluorophenyl analog is monoisotopic with no significant M+2 signal. The bromine isotopic signature functions as a built-in mass tag, enabling unambiguous tracking of the compound and its metabolites in complex biological matrices without requiring additional labeling [2]. For X-ray crystallography, bromine provides significant anomalous scattering (f'' ≈ 1.28 e⁻ at Cu Kα), facilitating experimental phasing of protein–ligand co-crystal structures—a capability that chlorine (f'' ≈ 0.36 e⁻) and fluorine (negligible) cannot match [3].

X-ray crystallography Mass spectrometry Isotopic pattern

5-Benzyl vs. 5-H or 5-CH₃: Impact on Molecular Volume and Predicted Binding Pocket Occupancy

The 5-benzyl substituent increases the molecular volume of the target compound by approximately 60–70 ų compared to the 5-unsubstituted analog (1-(4-bromophenyl)-benzimidazolone) and by about 40–50 ų compared to the 5-methyl analog [1]. In benzimidazolone-based glucokinase activators, the presence of a benzyl group at the N1 or C5 position was shown to be critical for occupying a lipophilic sub-pocket, with removal or truncation to methyl leading to complete loss of activation (activity fold increase dropping from 2.83–3.74 to <1.5) [2]. While direct quantitative data for this exact compound are not publicly available, the class-level SAR indicates that the 5-benzyl group is a pharmacophoric determinant rather than a passive substituent, and its replacement with smaller groups is predicted to substantially alter target engagement.

Steric bulk Binding pocket occupancy Molecular recognition

Purity Specification: Certified 98% vs. Uncertified or Lower-Purity Analog Batches

The target compound is commercially available at a certified purity of 98% (HPLC) from leyan.com (Catalog No. 1615082) . In contrast, many structural analogs (e.g., 1-(4-bromophenyl)-benzimidazolone, CAS 502925-12-4) are frequently listed without certified purity specifications or at lower purities (≥95%) by general chemical suppliers. This 3% absolute purity difference, while modest in isolation, translates into a 60% reduction in the maximum possible impurity burden (2% vs. 5%), which is critical for dose-response assays where cumulative impurities can confound IC₅₀ determinations.

Purity Quality assurance Reproducibility

Procurement-Specific Application Scenarios for 5-Benzyl-1-(4-bromophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one


Structural Biology: Experimental Phasing of Protein–Ligand Co-Crystal Structures Using Bromine Anomalous Scattering

As demonstrated by its strong anomalous scattering factor (f'' ≈ 1.28 e⁻ at Cu Kα), the bromine atom in this compound provides a built-in heavy atom for single-wavelength anomalous diffraction (SAD) phasing of protein–ligand complexes. Structural biology teams can soak or co-crystallize the compound with a purified protein target, collect diffraction data at Cu Kα wavelength, and use the bromine anomalous signal to resolve the phase problem without additional selenomethionine incorporation or heavy-atom derivatization [1]. This capability is unique to the brominated member of the 4-halophenyl benzimidazolone series and is not replicable with the 4-chlorophenyl (f'' ≈ 0.36 e⁻) or 4-fluorophenyl (f'' negligible) analogs.

Medicinal Chemistry: Lead Optimization Starting Point for Kinase or Nuclear Receptor Targets Requiring High Lipophilicity

With a predicted cLogP of approximately 5.36, this compound resides in the optimal lipophilicity range for targeting intracellular proteins with hydrophobic ligand-binding domains, such as certain kinases, nuclear receptors, or CNS-penetrant GPCRs. Medicinal chemistry teams can use this compound as a starting scaffold for SAR exploration, leveraging the bromine atom for subsequent Suzuki or Buchwald–Hartwig cross-coupling reactions to introduce additional diversity at the N1-phenyl ring [1]. The 5-benzyl group serves as a pre-installed hydrophobic anchor, reducing the number of synthetic steps required to achieve target engagement compared to starting from the unsubstituted benzimidazolone core. The 98% certified purity ensures reproducible initial screening data, critical for reliable hit validation .

Chemical Biology: Isotopic Labeling Without Synthesis—Tracking Compound Fate via Native Bromine MS Signature

The distinctive ¹:¹ isotopic doublet of bromine (⁷⁹Br:⁸¹Br, 50.69%:49.31% natural abundance) provides a mass spectrometric fingerprint that enables unambiguous detection of the compound and its metabolites in complex biological matrices (cell lysates, plasma, tissue homogenates) without the need for radioisotope or stable-isotope labeling [1]. Chemical biology groups studying target engagement, cellular uptake, or metabolic stability can leverage LC-MS/MS with selected reaction monitoring (SRM) of the bromine isotopic cluster to distinguish the compound-derived signals from background noise—a capability unavailable with fluorinated or non-halogenated benzimidazolone analogs.

Synthetic Chemistry: Diversification Hub for Parallel Library Synthesis via C–Br Functionalization

The aryl bromide at the N1-(4-bromophenyl) position is a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig, Heck), enabling rapid generation of focused compound libraries with variable N1-aryl substituents [1]. Unlike the corresponding 4-chlorophenyl analog, which requires more forcing conditions for oxidative addition, the C–Br bond is kinetically more labile, allowing milder coupling conditions and broader substrate scope. The 5-benzyl group remains chemically orthogonal during these transformations, providing a stable anchor for library enumeration. This positions the compound as an efficient diversification hub for parallel medicinal chemistry campaigns.

Quote Request

Request a Quote for 5-benzyl-1-(4-bromophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.